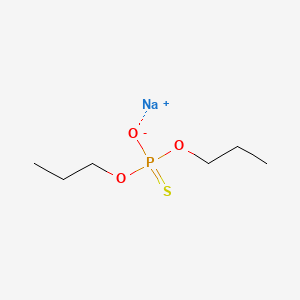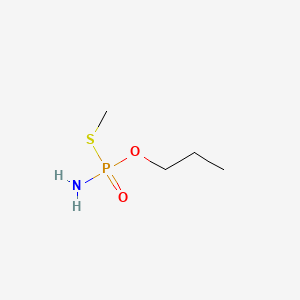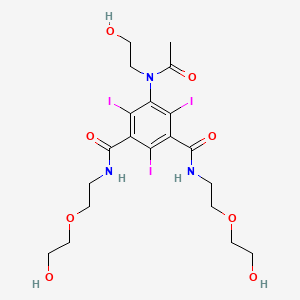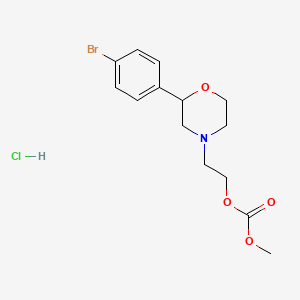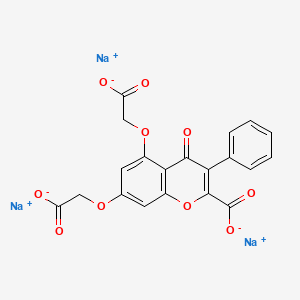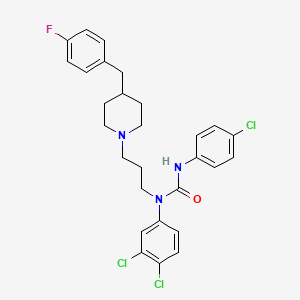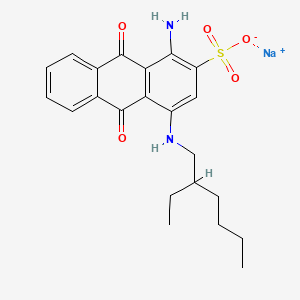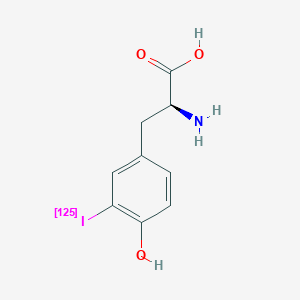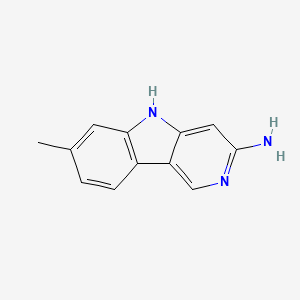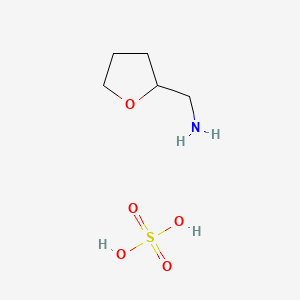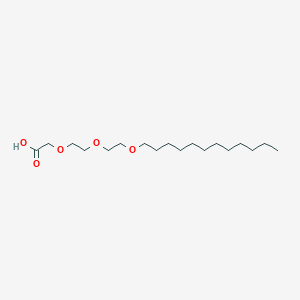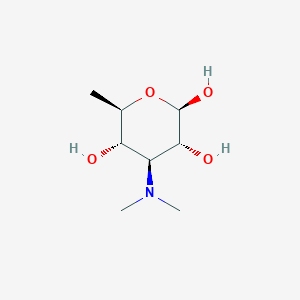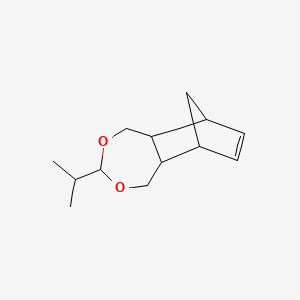
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is a complex organic compound with a unique structure that includes a dioxepin ring fused with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions to form the dioxepin ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of automated systems can be employed to enhance production rates and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-epoxy-9-ethoxy-8-methyl- [1,3]dioxepino [5,6-c]pyridine .
- 1,5-dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-c]pyridin-9-ol .
Uniqueness
1,5,5a,6,9,9a-Hexahydro-3-isopropyl-6,9-methanobenzo-2,4-dioxepin is unique due to its specific structural features, such as the fused dioxepin and benzene rings. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
77020-88-3 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
5-propan-2-yl-4,6-dioxatricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C13H20O2/c1-8(2)13-14-6-11-9-3-4-10(5-9)12(11)7-15-13/h3-4,8-13H,5-7H2,1-2H3 |
Clave InChI |
VGTIEZWNPAOHLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1OCC2C3CC(C2CO1)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


